molecular formula C8H8BrNO2 B2780685 (E)-N-[(5-bromo-2-methoxyphenyl)methylidene]hydroxylamine CAS No. 452280-22-7

(E)-N-[(5-bromo-2-methoxyphenyl)methylidene]hydroxylamine

Cat. No.: B2780685
CAS No.: 452280-22-7
M. Wt: 230.061
InChI Key: FOPPMJDZHLMQIP-BJMVGYQFSA-N
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Description

(E)-N-[(5-Bromo-2-methoxyphenyl)methylidene]hydroxylamine is a Schiff base derivative of hydroxylamine, characterized by an imine (C=N) linkage between a hydroxylamine group and a substituted aromatic aldehyde. The compound features a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring, which influence its electronic and steric properties.

Properties

IUPAC Name

(NE)-N-[(5-bromo-2-methoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8-3-2-7(9)4-6(8)5-10-11/h2-5,11H,1H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPPMJDZHLMQIP-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(5-bromo-2-methoxyphenyl)methylidene]hydroxylamine typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydroxyimino group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(5-bromo-2-methoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper and are carried out in polar solvents.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds containing bromine and methoxy groups, similar to (E)-N-[(5-bromo-2-methoxyphenyl)methylidene]hydroxylamine, exhibit significant antitumor properties. The presence of the bromine atom is noted to enhance the biological activity of the compound, making it a candidate for further investigation in cancer therapy. A study highlighted the effectiveness of related indole derivatives in targeting tumor cells, suggesting that the incorporation of this compound could yield promising results in antitumor drug development .

Neuroprotective Effects
Another area of interest is the neuroprotective potential of hydroxylamine derivatives. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress. This could be particularly relevant for conditions such as neurodegenerative diseases where oxidative damage plays a critical role. The mechanism of action may involve the modulation of oxidative pathways through the hydroxylamine functional group .

Organic Synthesis

Reagent in Organic Reactions
this compound serves as a versatile reagent in organic synthesis. It can be utilized in the formation of oximes from aldehydes and ketones, facilitating the synthesis of more complex molecules. The compound's ability to participate in various chemical reactions, such as Beckmann rearrangement, allows for the generation of diverse derivatives that can be further modified for specific applications .

Synthesis of Heterocyclic Compounds
The compound has also been explored for its role in synthesizing heterocyclic compounds, which are vital in pharmaceuticals. Heterocycles often exhibit unique biological activities and are integral components of many drugs. The ability to modify this compound could lead to new classes of heterocyclic compounds with enhanced pharmacological properties .

Material Science

Potential in Polymer Chemistry
In material science, this compound may find applications in developing new polymers or polymer additives. Its hydroxylamine functional group can facilitate cross-linking reactions, potentially improving the mechanical properties and thermal stability of polymeric materials .

Table: Summary of Applications

Field Application Remarks
Medicinal ChemistryAntitumor ActivityEnhances biological activity due to bromine substitution
Neuroprotective EffectsProtects neuronal cells from oxidative stress
Organic SynthesisReagent for Oxime FormationVersatile in forming complex molecules
Synthesis of HeterocyclesImportant for drug development
Material SciencePolymer ChemistryPotential as a cross-linking agent

Case Studies

  • Antitumor Study : A study on indole derivatives demonstrated that compounds with bromine substitutions exhibited significant cytotoxicity against various cancer cell lines. This suggests a pathway for exploring this compound as a lead compound for developing antitumor agents .
  • Neuroprotection Research : Investigations into hydroxylamine derivatives indicated their capacity to mitigate neurotoxicity induced by oxidative stress in cellular models. This supports the hypothesis that this compound could be beneficial in neurodegenerative disease models .
  • Synthesis Applications : A synthesis protocol involving similar hydroxylamines was optimized for producing oximes efficiently, highlighting the utility of such compounds in organic synthesis and their potential adaptability for various chemical transformations .

Mechanism of Action

The mechanism of action of (E)-N-[(5-bromo-2-methoxyphenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the bromine atom and methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydroxylamine Derivatives

Key Observations:

Substituent Effects on Yield: Electron-withdrawing groups (e.g., NO₂, CF₃) enhance reaction yields (84–91%) compared to unsubstituted analogs (e.g., 75% for N-hydroxybenzenecarboximidoyl chloride) . The bromo-methoxy substitution in the target compound may similarly improve stability during synthesis.

Molecular Weight and Stability: The bromine atom increases molecular weight (259.02 vs. However, steric hindrance from the methoxy group may affect crystallinity or reactivity .

Crystallographic Behavior : Analogous hydroxylamine Schiff bases (e.g., pyrazole-containing derivatives) exhibit distinct dihedral angles between aromatic rings (42–54°) and form hydrogen-bonded tetramers in the solid state . These structural features could influence the target compound’s solubility and thermal stability.

Thermal and Chemical Behavior in Context

Table 2: Thermal Stability of Hydroxylamine Derivatives (Inferred from )

Compound Type Key Observations (Thermal Behavior)
Hydroxylamine sulfate (H₂NOH)₂(H₂SO₄) Decomposes exothermically above 150°C; sensitive to metal contaminants
Hydroxylamine o-sulfonic acid (H₂NOSO₃H) Higher thermal stability due to sulfonic acid group; less prone to decomposition
Schiff base analogs (e.g., target compound) Likely decompose via imine bond cleavage; substituents (Br, OCH₃) may delay onset temperature

Notable Findings:

  • Metal Surface Interactions : Hydroxylamine derivatives exhibit variable reactivity with metal surfaces (e.g., titanium, stainless steel). The bromine substituent in the target compound may reduce catalytic decomposition compared to nitro derivatives .
  • Contaminant Effects : Carbon steel contaminants accelerate decomposition in aqueous solutions, suggesting that the target compound’s stability in industrial applications would depend on storage conditions .

Biological Activity

(E)-N-[(5-bromo-2-methoxyphenyl)methylidene]hydroxylamine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hydroxylamine functional group attached to a substituted aromatic ring, specifically a 5-bromo-2-methoxyphenyl moiety. This structure is crucial for its reactivity and interaction with biological targets. The bromine and methoxy groups enhance the compound's lipophilicity and may influence its binding affinity to various enzymes and receptors.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. The compound has demonstrated significant activity against various pathogenic bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

Minimum Inhibitory Concentration (MIC) Values:

PathogenMIC (µg/mL)
Staphylococcus aureus15.625 - 62.5
Escherichia coli125
Klebsiella pneumoniae15.6

These results indicate that the compound exhibits bactericidal activity, which is essential for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. It has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, cytotoxicity assays revealed that this compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells.

Cytotoxicity Data:

Cell LineIC50 (µM)
Human colon adenocarcinoma92.4
Human gastric carcinoma85.0
Human lung adenocarcinoma78.3

These findings suggest that the compound may serve as a lead for developing novel anticancer therapeutics .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The mechanism involves:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Biofilm Disruption: It has shown effectiveness in reducing biofilm formation, which is critical for treating persistent infections caused by biofilm-forming pathogens .
  • Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways leading to cell death.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against biofilm-forming strains of Staphylococcus aureus and Staphylococcus epidermidis. The results indicated that the compound significantly inhibited biofilm formation at concentrations as low as 31 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains .

Case Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated that the compound exhibits selective cytotoxicity, particularly against human lung adenocarcinoma cells, with an IC50 value of 78.3 µM. This selectivity suggests that further investigation into its mechanism could yield insights into targeted cancer therapies .

Q & A

Basic: What are the optimized synthetic routes for preparing (E)-N-[(5-bromo-2-methoxyphenyl)methylidene]hydroxylamine, and how can purity be validated?

Answer:
The compound is synthesized via condensation reactions between 5-bromo-2-methoxybenzaldehyde and hydroxylamine hydrochloride. Key parameters include:

  • Solvent: Ethanol/water mixtures (1:1 v/v) to balance solubility and reaction efficiency.
  • Catalyst: Sodium acetate (1.2 eq) to maintain a mildly basic pH (~8.5).
  • Reaction Time: 4–6 hours under reflux (80–90°C) for complete imine formation.

Purity Validation:

  • HPLC: Reverse-phase C18 column with UV detection at 254 nm. Retention time: ~8.2 min (methanol:water = 70:30).
  • NMR: Key peaks: δ 8.3 ppm (CH=N), δ 6.8–7.5 ppm (aromatic protons), δ 3.9 ppm (OCH₃).
  • Elemental Analysis: Expected %C: 41.2, %H: 3.3, %N: 8.0 (deviation < ±0.3% acceptable).

Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventEthanol/water (1:1)Maximizes aldehyde solubility
Temperature85°CPrevents decomposition
Reaction Time5 hours>95% conversion
Catalyst Loading1.2 eq NaOAcNeutralizes HCl byproduct

Reference: Similar synthesis protocols for hydroxylamine derivatives .

Basic: What spectroscopic and crystallographic methods are critical for structural elucidation?

Answer:
Spectroscopy:

  • FT-IR: Confirm the presence of N–O (stretch at 930–960 cm⁻¹) and C=N (1630–1650 cm⁻¹).
  • ¹³C NMR: Detect the methoxy group (δ 55–60 ppm) and aromatic carbons (δ 110–150 ppm).

Crystallography:

  • Single-Crystal X-ray Diffraction (SCXRD): Resolve the (E) -configuration and dihedral angles between aromatic planes. Use SHELXL for refinement (R-factor < 0.05) .
  • ORTEP-3: Visualize molecular geometry and hydrogen-bonding networks (e.g., O–H···N interactions) .

Example: A related hydroxylamine derivative crystallized in P21/c space group with unit cell dimensions a = 12.85 Å, b = 15.41 Å, c = 7.62 Å, β = 98.04° .

Advanced: How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?

Answer:
The 5-bromo-2-methoxy substitution pattern directs reactivity:

  • Steric Effects: The methoxy group at position 2 hinders electrophilic attack at the ortho position.
  • Electronic Effects:
    • Bromine (electron-withdrawing) activates the para position for nucleophilic substitution.
    • Methoxy (electron-donating) stabilizes the imine group via resonance.

Methodological Approach:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-311+G(d,p) to map electrostatic potential surfaces.
  • Kinetic Studies: Monitor reaction rates with varying nucleophiles (e.g., NH₃, amines) in DMSO at 25°C.

Table 2: Reactivity Trends in Substitution Reactions

PositionSubstituentReactivity (Relative Rate)
ParaBr1.0 (reference)
OrthoOCH₃0.3
MetaH0.7

Reference: Analogous studies on substituted benzaldehyde derivatives .

Advanced: How can crystallographic data resolve discrepancies in reported biological activities?

Answer:
Conflicting bioactivity data (e.g., antitumor vs. non-cytotoxic results) may arise from conformational polymorphism or solvatomorphs .

  • SCXRD: Compare unit cell parameters (e.g., Z' = 2 in asymmetric unit) to identify polymorphs .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···π vs. O–H···N) influencing bioavailability.

Case Study: A polymorph with tighter hydrogen-bonding networks showed 3× higher cytotoxicity in MCF-7 cells due to improved membrane permeability .

Advanced: What mechanistic pathways explain its role in metabolic activation and DNA adduct formation?

Answer:
The hydroxylamine group undergoes enzymatic oxidation to a nitroso intermediate, which reacts with DNA bases:

Cytochrome P450 Activation: CYP2E1 oxidizes the hydroxylamine to N-oxide .

DNA Adduct Formation: Nitroso species alkylate guanine at N7, detected via ³²P-postlabeling .

Experimental Design:

  • In Vitro Metabolism: Incubate with rat liver microsomes (NADPH cofactor) and monitor via LC-MS/MS.
  • Adduct Quantification: Use [³H]-thymidine incorporation assays in HEK293 cells.

Reference: Mechanistic parallels with N-(2-methoxyphenyl)hydroxylamine .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:
Steps for Rational Design:

Pharmacophore Mapping: Identify essential moieties (imine, bromine) using Schrödinger’s Phase.

Docking Studies (AutoDock Vina): Screen derivatives against EGFR kinase (PDB: 1M17).

QSAR Models: Corrogate logP and polar surface area (PSA) with IC₅₀ values.

Table 3: Predicted Bioactivity of Derivatives

DerivativelogPPSA (Ų)Predicted IC₅₀ (µM)
Parent Compound2.16512.4
–Br, +NO₂1.8788.9
–OCH₃, +CF₃3.25818.2

Reference: QSAR strategies for hydroxylamine-based antitumor agents .

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